Ophobolin A

Description

Natural Occurrence and Classification

Ophiobolin A is a natural product belonging to the sesterterpenoid class of compounds, which are characterized by a C25 carbon skeleton derived from five isoprene (B109036) units. nih.govmdpi.com Structurally, it is part of the ophiobolin family, a group of metabolites defined by a distinctive tricyclic 5-8-5 fused ring system. nih.govsci-hub.sebeilstein-journals.org This unique carbon skeleton is a hallmark of the more than 70 ophiobolin analogues discovered to date. mdpi.com

This compound is produced by various species of fungi, particularly phytopathogenic (plant-infecting) fungi. frontiersin.org The primary producers belong to the genera Bipolaris and Aspergillus. nih.govsci-hub.senih.gov It was first isolated from Ophiobolus miyabeanus (now reclassified as Bipolaris oryzae or its teleomorph Cochliobolus miyabeanus), the fungus responsible for brown spot disease in rice. nih.govnih.govwikipedia.orgplantwiseplusknowledgebank.orgontosight.ai Other producing fungi include species isolated from diverse environments such as marine sediments and endophytic relationships with plants like Datura metel. mdpi.comnih.gov

| Attribute | Description |

|---|---|

| Chemical Class | Sesterterpenoid nih.govmdpi.com |

| Structural Family | Ophiobolin nih.gov |

| Core Structure | Tricyclic 5-8-5 fused ring system beilstein-journals.org |

| Natural Sources | Fungi, primarily from the genera Bipolaris and Aspergillus nih.govsci-hub.senih.gov |

| Original Source Organism | Ophiobolus miyabeanus (now Bipolaris oryzae / Cochliobolus miyabeanus) nih.govnih.govontosight.ai |

Historical Context and Initial Characterization

Ophiobolin A was first discovered and isolated in 1958 by Nakamura and Ishibashi from the fungus Ophiobolus miyabeanus. nih.govnih.gov This fungus is the causative agent of brown spot disease in rice, a devastating plant disease that was a major factor in the Bengal famine of 1943. wikipedia.orgplantwiseplusknowledgebank.org The compound's structure and stereochemistry were fully elucidated in 1965. nih.gov

Initially, research on Ophiobolin A was focused on its role as a phytotoxin. rsc.org It was identified as one of the toxins responsible for the characteristic brown lesions on the leaves, stems, and grains of infected rice plants. wikipedia.orgplantwiseplusknowledgebank.org Its mode of action as a phytotoxin was later linked to its ability to cause the leakage of electrolytes and glucose from plant roots and to inhibit calmodulin, a key calcium-binding protein involved in cellular signaling. nih.govnih.gov This early work established Ophiobolin A as a potent and dangerous fungal metabolite in the context of agriculture. rsc.org

Overview of Broad Biological Significance

From its origins as a plant toxin, the scientific understanding of Ophiobolin A has expanded to reveal a wide spectrum of biological activities. nih.gov This has shifted its perception from a mere agricultural threat to a promising molecule for therapeutic development. rsc.org

Key biological activities of Ophiobolin A include:

Phytotoxicity: It disrupts plant cell integrity and growth, a characteristic central to its role in plant diseases. nih.govnih.govjst.go.jpresearchgate.net

Calmodulin Inhibition: Ophiobolin A is a potent and irreversible inhibitor of calmodulin. frontiersin.orgnih.govhellobio.com It covalently binds to lysine (B10760008) residues on the protein, disrupting calcium-dependent signaling pathways that are crucial for many cellular processes in both plants and animals. nih.govscbt.com

Anticancer Activity: Extensive research has demonstrated that Ophiobolin A exhibits significant cytotoxicity against a broad range of human cancer cell lines, including multidrug-resistant strains. nih.govnih.govutrgv.edu It is particularly noted for its potential against aggressive cancers like glioblastoma, where it can induce non-apoptotic forms of cell death, such as paraptosis. utrgv.eduelifesciences.orgnih.govresearchgate.netresearchgate.net

Antimicrobial Effects: The compound has shown inhibitory activity against various fungi and bacteria. montclair.edufrontiersin.org Studies on related compounds like Ophiobolin K have highlighted a wide antimicrobial spectrum, with potent effects against Gram-positive bacteria. tandfonline.comnih.govtandfonline.com

Nematocidal Activity: Ophiobolin A and its analogues have also been reported to be effective against nematodes. nih.gov

This diverse bioactivity profile, particularly its unique anticancer mechanisms, has made Ophiobolin A a subject of intense study for potential applications in medicine. nih.govresearchgate.net

| Biological Activity | Mechanism/Effect | Significance |

|---|---|---|

| Phytotoxicity | Causes electrolyte leakage from roots; inhibits plant growth. nih.gov | Primary role in plant diseases like rice brown spot. wikipedia.orgrsc.org |

| Calmodulin Inhibition | Irreversibly binds to and inhibits calmodulin, disrupting Ca2+ signaling. nih.govnih.gov | A key molecular mechanism underlying its toxicity in various organisms. scbt.com |

| Anticancer | Induces cell death (including paraptosis) in numerous cancer cell lines, including glioblastoma. utrgv.eduelifesciences.orgnih.gov | Promising lead compound for treating aggressive and multidrug-resistant cancers. nih.govresearchgate.net |

| Antimicrobial | Inhibits the growth of various fungi and bacteria (especially Gram-positive). montclair.edutandfonline.comtandfonline.com | Potential for development as a novel antimicrobial agent. frontiersin.org |

| Nematocidal | Toxic to nematodes. nih.gov | Potential application in agriculture as a natural pesticide. |

Structure

2D Structure

3D Structure of Parent

Properties

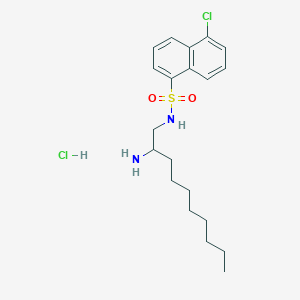

Molecular Formula |

C20H30Cl2N2O2S |

|---|---|

Molecular Weight |

433.4 g/mol |

IUPAC Name |

N-(2-aminodecyl)-5-chloronaphthalene-1-sulfonamide;hydrochloride |

InChI |

InChI=1S/C20H29ClN2O2S.ClH/c1-2-3-4-5-6-7-10-16(22)15-23-26(24,25)20-14-9-11-17-18(20)12-8-13-19(17)21;/h8-9,11-14,16,23H,2-7,10,15,22H2,1H3;1H |

InChI Key |

JTFSFBQHOSSWLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CNS(=O)(=O)C1=CC=CC2=C1C=CC=C2Cl)N.Cl |

Origin of Product |

United States |

Biosynthetic Pathways of Ophiobolin a

Fungal Origin and Producing Organisms

Ophiobolin A is a secondary metabolite produced by a variety of filamentous fungi. researchgate.netutrgv.edu These fungi are often found as plant pathogens or as endophytic organisms living within plant tissues. nih.gov The first member of this compound family, ophiobolin A, was identified from the plant pathogenic fungus Ophiobolus miyabeanus (now reclassified as Bipolaris oryzae), the causative agent of southern corn leaf blight. utrgv.edunih.govnih.gov Since its discovery, ophiobolin A and its analogues have been isolated from several fungal genera. The majority of ophiobolins are produced by fungi from the genera Bipolaris and Aspergillus. nih.govmdpi.com Other producing genera include Cochliobolus, Drechslera, Cephalosporium, and Ulocladium. researchgate.netnih.govnih.gov

| Fungal Genus | Notable Producing Species | Reference |

| Bipolaris | B. oryzae, B. maydes, B. eleusines, B. setariae | nih.govnih.govjst.go.jp |

| Aspergillus | A. ustus, A. clavatus, A. stellatus | nih.govnih.govnih.gov |

| Cochliobolus | C. heterostrophus | researchgate.netutrgv.edu |

| Drechslera | D. oryzae, D. gigantea | researchgate.netnih.govnih.gov |

| Cephalosporium | Not specified | researchgate.netnih.gov |

| Ulocladium | Not specified | nih.gov |

Precursor Molecules and Initial Elongation Steps (e.g., DMAPP, IPP, GFPP)

Key Enzymatic Transformations and Associated Gene Clusters

The conversion of the linear GFPP precursor into the final ophiobolin structure is orchestrated by a suite of specialized enzymes. These enzymes are encoded by genes typically found clustered together in the fungal genome, known as a biosynthetic gene cluster (BGC). nih.gov The core ophiobolin (obl) gene cluster contains the genes for the key enzymes responsible for skeleton formation and subsequent modifications. nih.gov

Prenyltransferase Activity : The C-terminal domain of OblA first catalyzes the aforementioned elongation steps, synthesizing the linear C25 precursor GFPP from DMAPP and IPP. nih.gov

Cyclase Activity : The N-terminal domain then takes the GFPP product and orchestrates a complex cyclization cascade to form the tricyclic ophiobolin skeleton. nih.gov This reaction produces the initial core structure of the family, ophiobolin F. nih.govnih.gov

Following the formation of the ophiobolin F skeleton by OblA, the structure undergoes a series of oxidative modifications to generate the various ophiobolin analogues, including ophiobolin A. These late-stage tailoring steps are primarily catalyzed by cytochrome P450 monooxygenases and FAD-dependent oxidoreductases. nih.govnih.gov

Cytochrome P450 Monooxygenase (OblB) : The gene oblB encodes a cytochrome P450 enzyme that is responsible for multiple oxidative modifications of the ophiobolin core. nih.govnih.gov For instance, OblB catalyzes the oxidation of ophiobolin F at positions C5 and C21 to produce ophiobolin C. nih.gov This transformation is an unusual and complex four-step oxidation process. nih.gov

FAD-dependent Oxidoreductase (OblC) : The enzyme OblC is a flavin-dependent oxidase that introduces further modifications. nih.gov In the biosynthesis of ophiobolin K in Aspergillus ustus, the OblC enzyme was found to catalyze the dehydrogenation at the C16 and C17 positions of both ophiobolin F and the intermediate ophiobolin C. mdpi.comnih.gov

| Enzyme | Gene | Enzyme Class | Function in Ophiobolin Biosynthesis |

| Ophiobolin Synthase | oblA | Sesterterpene Synthase | Catalyzes the elongation of IPP and DMAPP to form the C25 precursor GFPP and its subsequent cyclization into the ophiobolin F skeleton. nih.govnih.gov |

| Cytochrome P450 Monooxygenase | oblB | Cytochrome P450 | Performs multiple oxidative modifications on the ophiobolin skeleton, such as converting ophiobolin F to ophiobolin C. nih.govnih.gov |

| FAD-dependent Oxidoreductase | oblC | Flavin-dependent Oxidase | Catalyzes dehydrogenation reactions at specific sites on the side chain of the ophiobolin structure, such as the C16-C17 double bond formation. nih.gov |

Compartmentalization of Biosynthesis and Transport Mechanisms

The biosynthesis of ophiobolins in fungi is a compartmentalized process, meaning different steps of the pathway occur in different subcellular locations. nih.gov This spatial separation can help to improve efficiency and prevent the accumulation of potentially toxic intermediates within sensitive cellular areas. mdpi.comnih.gov

Subcellular localization studies in Aspergillus ustus have revealed this compartmentalization:

The initial formation of the ophiobolin F skeleton by the OblA synthase occurs in the cytoplasm . mdpi.com

The subsequent oxidation of ophiobolin F to ophiobolin C by the P450 enzyme OblB takes place in the mitochondria . mdpi.comnih.gov

Further modification by the OblC oxidase also occurs in the cytoplasm . mdpi.com

Because ophiobolins can be cytotoxic to the producing organism itself, fungi have evolved self-protection mechanisms. mdpi.com The ophiobolin gene cluster often includes a gene, oblD, that encodes a putative transporter protein. nih.gov This transporter, OblD, is believed to function as an "antidote" by actively transporting the toxic ophiobolin intermediates and final products, such as ophiobolin C and ophiobolin K, outside of the cell membrane into the space between the cell wall and the membrane. mdpi.comnih.gov This efflux mechanism prevents the intracellular accumulation of the compounds, protecting the fungus from its own toxic metabolites. mdpi.com

Chemical Synthesis and Analog Development

Approaches to Total Synthesis

The synthesis of the ophiobolin carbogenic framework has been approached through various methodologies, ranging from linear, stepwise constructions to more convergent and efficient cascade reactions. nih.gov Early synthetic strategies were often lengthy, highlighting the difficulty in constructing the central eight-membered ring with the requisite stereochemistry. nih.gov

Stepwise construction involves the sequential formation of the rings and installation of functional groups. A notable example is the enantioselective total synthesis of (+)-Ophiobolin A, which constructed the core structure through a series of distinct key reactions. nih.govorganic-chemistry.org This synthesis featured the stereoselective formation of the spiro CD ring system via an intramolecular Hosomi-Sakurai cyclization. nih.gov Subsequently, the A ring was joined to this bicyclic core. nih.gov

A critical and often challenging step in stepwise syntheses is the formation of the central eight-membered carbocyclic ring. organic-chemistry.org In one successful approach, this was achieved for the first time in this context through a ring-closing metathesis (RCM) reaction. nih.gov The success of this RCM step was highly dependent on the substrate, requiring specific protecting groups at the C5 position and a particular side chain at the C6 position to facilitate the cyclization. nih.gov Such linear strategies, while ultimately successful, often require a high step count and extensive use of protecting groups, which contrasts with the efficiency of biosynthetic pathways. nih.gov

| Key Step | Reaction Type | Ring(s) Formed | Reference |

| Hosomi-Sakurai Cyclization | Intramolecular Allylation | Spiro CD Ring | nih.gov |

| Ring-Closing Metathesis (RCM) | Olefin Metathesis | Eight-membered B Ring | nih.govorganic-chemistry.org |

| Aldol Condensation | C-C Bond Formation | A/B Ring Linkage | organic-chemistry.org |

Inspired by the concise nature of enzymatic terpene cyclizations, researchers have developed radical cascade reactions to rapidly assemble the 5-8-5 fused ring system of ophiobolins. nih.govnih.gov This approach offers a significant departure from traditional cationic polyene cyclizations and lengthy stepwise methods. nih.gov The strategy involves designing a linear precursor derived from simple prenyl chains that, upon initiation, undergoes a programmed cascade of cyclizations to forge the intricate tricyclic core in a single step. nih.govnih.gov

This methodology has been successfully applied to the total synthesis of ophiobolin analogs, such as (–)-6-epi-ophiobolin N and (+)-6-epi-ophiobolin A. nih.govresearchgate.netnih.gov The key transformation is often an 8-endo/5-exo cascade process that efficiently forms the challenging eight-membered ring and an adjacent five-membered ring. nih.gov By leveraging different termination modes of the radical cascade, a divergent platform can be established, allowing for varied functionalization and access to multiple complex ophiobolin structures from a common intermediate. nih.govresearchgate.netescholarship.org This strategy represents a more streamlined and efficient route to the ophiobolin skeleton. nih.gov

Controlling the absolute stereochemistry is a critical aspect of synthesizing biologically active natural products like Ophiobolin A. Enantioselective pathways have been developed that establish the correct chirality early and maintain it throughout the synthesis. One approach begins with an enantiomerically-enriched starting material, such as the enzymatic hydrolysis of a prochiral precursor to yield a chiral monoester. organic-chemistry.org

In the context of radical cascade cyclizations, enantioselectivity has been achieved through different means. One synthesis of (+)-6-epi-ophiobolin A commenced from (–)-linalool, a naturally occurring chiral terpene, to set the initial stereocenter. escholarship.org An alternative strategy for the synthesis of (–)-6-epi-ophiobolin N employed a small-molecule thiol catalyst during the reductive radical cascade. nih.govnih.govorganic-chemistry.org This catalyst was able to override the inherent diastereoselectivity of the hydrogen atom abstraction step, which terminates the cascade and creates a key stereogenic center on the side chain. nih.govorganic-chemistry.org Another enantioselective synthesis of (+)-Ophiobolin A utilized a stereoselective intramolecular Hosomi-Sakurai reaction to construct the chiral spirocyclic CD ring system. nih.gov These varied approaches demonstrate the ability to precisely control the three-dimensional architecture of the molecule, leading to the synthesis of specific enantiomers of ophiobolins and their analogs. nih.govnih.govorganic-chemistry.org

Semisynthetic Derivatization for Structure-Activity Relationship Studies

Understanding the relationship between the structure of Ophiobolin A and its biological activity (SAR) is crucial for developing it as a therapeutic lead. SAR studies are conducted by creating derivatives through semisynthesis from the natural product or by total synthesis of simplified analogs, and then evaluating their biological potency. researchgate.netnih.gov

These studies have revealed that the C5, C21-dicarbonyl functionality is critical for the anticancer activity of the ophiobolin family. researchgate.net Modification or elimination of these aldehyde groups, for instance in 21,21-O-dihydroophiobolin A, leads to a significant decrease in cytotoxicity. researchgate.net The proposed mechanism involves the condensation of this dicarbonyl moiety with primary amines on intracellular proteins, leading to covalent modification. researchgate.net

To further probe the SAR, a strategy known as pharmacophore-directed retrosynthesis has been employed. nih.gov This approach involves synthesizing structurally simplified analogs that retain the key pharmacophoric elements. Bicyclic derivatives containing the core A/B ring system of Ophiobolin A were synthesized and showed significant cytotoxicity against breast cancer cell lines, confirming that key structural features for activity reside in this portion of the molecule. nih.gov However, these simpler analogs lacked the selectivity between cancer and non-cancer cells observed with the parent natural product, suggesting that the full tricyclic structure contributes to selectivity. nih.gov Other studies have explored creating dimeric conjugates of Ophiobolin A, which have shown enhanced antiproliferative potencies compared to their monomeric counterparts, suggesting that the ability to crosslink targets may improve efficacy. nih.gov

| Compound/Analog Type | Key Structural Feature | Impact on Activity | Reference |

| 21,21-O-dihydroophiobolin A | Reduced C21 aldehyde | Significant drop in activity | researchgate.net |

| Simplified Bicyclic Derivatives | A/B ring system retained | Retains cytotoxicity but loses selectivity | nih.gov |

| Dimeric Ophiobolin A Esters | Two Ophiobolin A units linked | Enhanced antiproliferative potency | nih.gov |

Mechanisms of Action of Ophiobolin a

Calmodulin Inhibition and Related Cellular Pathways

Ophiobolin A is a well-characterized and potent inhibitor of calmodulin (CaM), a ubiquitous and highly conserved calcium-binding protein that plays a central role in numerous cellular signaling pathways. elifesciences.orgnih.gov The inhibition of calmodulin by Ophiobolin A is an irreversible process, stemming from the formation of a stable covalent bond with the protein. nih.govplos.org This interaction is significantly more rapid and pronounced in the presence of calcium ions (Ca²⁺), which induce a conformational change in calmodulin, exposing the binding sites for Ophiobolin A. elifesciences.orgnih.gov

Covalent Adduct Formation with Calmodulin Lysine (B10760008) Residues

The irreversible inhibition of calmodulin by Ophiobolin A is achieved through the formation of covalent adducts with specific lysine residues on the protein. nih.govnih.gov The dicarbonyl functionalities at C5 and C21 of Ophiobolin A react with the ε-amino groups of lysine residues, initially forming a Schiff base intermediate that subsequently rearranges to a stable covalent bond. nih.gov

Site-directed mutagenesis studies have been instrumental in identifying the specific lysine residues involved in this interaction. These studies have revealed that Lys-75, Lys-77, and Lys-148 are the primary targets for Ophiobolin A binding. nih.gov Under normal conditions, Ophiobolin A primarily forms adducts with Lys-75 and Lys-148. nih.gov Interestingly, the binding to Lys-75 appears to sterically hinder the reaction with the adjacent Lys-77. nih.gov Further research has indicated that the covalent modification of Lys-75 is principally responsible for the inhibitory effect of Ophiobolin A on calmodulin's activity. nih.gov Mutating Lys-75 confers partial resistance to the toxin, and mutating all three lysine residues results in a calmodulin variant that is highly resistant to Ophiobolin A. nih.gov

| Lysine Residue | Role in Ophiobolin A Interaction | Reference |

|---|---|---|

| Lys-75 | Primary binding and inhibition site. | nih.gov |

| Lys-77 | Secondary binding site, accessible when Lys-75 is mutated. | nih.gov |

| Lys-148 | Binding site, but does not contribute significantly to inhibition. | nih.gov |

Impact on Calmodulin-Dependent Phosphodiesterase Activity

One of the well-documented downstream consequences of calmodulin inhibition by Ophiobolin A is the suppression of calmodulin-dependent cyclic nucleotide phosphodiesterase (PDE) activity. elifesciences.orgplos.org Calmodulin is a crucial activator of this enzyme, which is responsible for the hydrolysis of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), important second messengers in cellular signaling.

By covalently modifying and inactivating calmodulin, Ophiobolin A prevents the calmodulin-Ca²⁺ complex from binding to and activating phosphodiesterase. elifesciences.org This leads to a loss of the enzyme's catalytic function. elifesciences.org The concentration of Ophiobolin A required for half-maximal inhibition (IC₅₀) of calmodulin in phosphodiesterase assays has been reported to be in the low micromolar range, which is comparable to the concentrations at which it exhibits phytotoxicity. elifesciences.org Specifically, the IC₅₀ value for this irreversible antagonism is reported to be between 0.87 and 3.7 µM.

Interactions with Cellular Membranes and Lipids

Beyond its effects on calmodulin, Ophiobolin A directly interacts with cellular membranes, leading to significant alterations in their structure and function. This interaction is primarily mediated by the covalent modification of a specific class of phospholipids (B1166683).

Covalent Modification of Phosphatidylethanolamine (B1630911) (PE)

A key mechanism of Ophiobolin A's cytotoxicity involves its covalent reaction with phosphatidylethanolamine (PE), a major component of cellular membranes. nih.gov The primary amine of the ethanolamine (B43304) headgroup of PE reacts with the dicarbonyl groups of Ophiobolin A in a Paal-Knorr reaction to form a stable, pyrrole-containing covalent adduct. nih.gov This modification transforms the small, polar headgroup of PE into a bulky and more hydrophobic structure. nih.gov

Genetic studies have shown that cancer cells with reduced levels of PE, due to the inactivation of the Kennedy pathway for de novo PE synthesis, exhibit increased resistance to Ophiobolin A, highlighting the critical role of this interaction in its cytotoxic effects. nih.gov

Consequences for Lipid Bilayer Stability and Integrity

The covalent modification of PE by Ophiobolin A has profound consequences for the stability and integrity of the lipid bilayer. nih.gov The formation of the bulky PE-Ophiobolin A adduct disrupts the normal packing of phospholipids within the membrane, leading to a destabilization of the bilayer structure. nih.gov

In vitro experiments using artificial liposomes have demonstrated that treatment with Ophiobolin A induces significant membrane leakage. nih.gov The extent of this leakage is directly dependent on both the concentration of Ophiobolin A and the PE content of the liposomes. nih.gov Liposomes composed solely of phosphatidylcholine (PC) or with very low levels of PE remain largely intact even at high concentrations of Ophiobolin A, indicating that the membrane disruption is a specific consequence of the PE-Ophiobolin A adduct formation. nih.gov This increased membrane permeability is hypothesized to be a primary cause of the cytotoxicity of Ophiobolin A. nih.gov

| Condition | Effect on Liposome Leakage | Reference |

|---|---|---|

| Increasing Ophiobolin A Concentration | Increased leakage | nih.gov |

| Increasing PE Content in Liposomes | Increased leakage | nih.gov |

| Low PE or PC-only Liposomes | Minimal to no leakage | nih.gov |

Modulation of Intracellular Protein Targets

Chemoproteomic studies have identified several intracellular proteins that are covalently targeted by Ophiobolin A. These targets are involved in diverse cellular processes, including metabolism, protein synthesis, and cellular structure. For instance, Ophiobolin A has been shown to target proteins within the mitochondrial electron transport chain, specifically cytochrome c oxidase subunit 5A (COX5A) and HIG1 domain family member 2A (HIGD2A), leading to impaired mitochondrial metabolism. Other identified targets include proteins involved in cholesterol biosynthesis (FDFT1), protein prenylation (GGPS1), and glycolysis (TPI1). The covalent modification of these proteins can disrupt critical cellular pathways, contributing to the cytotoxic effects of Ophiobolin A. Furthermore, the interaction of Ophiobolin A with proteins containing free sulfhydryl groups can disrupt cellular thiol homeostasis, leading to endoplasmic reticulum (ER) stress.

| Protein Target | Cellular Function | Reference |

|---|---|---|

| Farnesyl-diphosphate farnesyltransferase 1 (FDFT1) | Cholesterol biosynthesis | |

| Ribosomal protein S6 (RPS6) | Protein synthesis | |

| Heterogeneous nuclear ribonucleoprotein A3 (HNRNPA3) | RNA binding and processing | |

| Geranylgeranyl diphosphate (B83284) synthase 1 (GGPS1) | Protein prenylation | |

| Ras-related protein (RAB21) | Intracellular trafficking | |

| 2-hydroxyacyl-CoA lyase 1 (HACL1, also known as PHYH2) | Fatty acid metabolism | |

| Triosephosphate isomerase 1 (TPI1) | Glycolysis | |

| HIG1 domain family member 2A (HIGD2A) | Mitochondrial electron transport chain | |

| Cytochrome c oxidase subunit 5A (COX5A) | Mitochondrial electron transport chain | |

| Beta-actin-like protein 2 (ACTBL2) | Cytoskeleton |

Pyrrolylation of Primary Amine Groups on Proteins (e.g., Lysine Residues)

A key chemical feature of Ophiobolin A is its ability to react with primary amine groups, a process known as pyrrolylation. nih.govnih.gov This reaction is considered a primary mechanism for its biological effects. nih.gov The structure of Ophiobolin A contains electrophilic moieties that can covalently react with nucleophilic amino acid residues on proteins, such as the primary amine group on lysine. nih.govnih.gov This interaction leads to the formation of a pyrrole-containing covalent adduct. elifesciences.org This covalent modification of lysine residues on target proteins is thought to be responsible for altering their function and initiating downstream cellular events. nih.govnih.gov Beyond proteins, this pyrrolylation reaction has also been shown to occur with other molecules containing primary amines, such as the phosphatidylethanolamine (PE) lipids in cell membranes, which can lead to lipid bilayer destabilization. nih.govelifesciences.org

Identified Protein Targets (e.g., Cytochrome c Oxidase Subunit 5A (COX5A), Mitochondrial Hypoxia Induced Gene 1 Domain Family Member 2A (HIGD2A))

Chemoproteomic studies have been employed to identify the specific protein targets of Ophiobolin A within cancer cells. nih.govacs.org Among the numerous proteins engaged by OPA, two have been identified as particularly significant contributors to its antiproliferative activity: Cytochrome c oxidase subunit 5A (COX5A) and Mitochondrial hypoxia induced gene 1 domain family member 2A (HIGD2A). nih.govnih.govacs.org Both of these proteins are subunits of Complex IV (cytochrome c oxidase) of the mitochondrial electron transport chain. nih.govacs.org Ophiobolin A covalently modifies these proteins at specific sites: lysine-72 (K72) of COX5A and cysteine-53 (C53) of HIGD2A. nih.govacs.orgacs.org The engagement of these targets is crucial for the subsequent effects on mitochondrial function. researchgate.net Genetic knockdown of either COX5A or HIGD2A has been shown to produce significant resistance to the effects of Ophiobolin A, underscoring their importance as key targets. researchgate.net

Table 1: Identified Protein Targets of Ophiobolin A

| Protein Target | Location | Specific Residue Targeted | Consequence of Interaction |

|---|---|---|---|

| Cytochrome c oxidase subunit 5A (COX5A) | Mitochondrial Complex IV | Lysine-72 (K72) | Modulation of Complex IV activity |

| Mitochondrial hypoxia induced gene 1 domain family member 2A (HIGD2A) | Mitochondrial Complex IV | Cysteine-53 (C53) | Modulation of Complex IV activity |

Effects on Cellular Bioenergetics and Metabolism

The covalent targeting of key mitochondrial proteins by Ophiobolin A leads to a dramatic disruption of cellular bioenergetics and metabolism. nih.govresearchgate.net These effects are central to its mechanism of inducing cell death.

By binding to the COX5A and HIGD2A subunits, Ophiobolin A directly modulates the function of mitochondrial Complex IV. nih.govacs.orgresearchgate.net Research indicates that this interaction leads to an initial over-activation of the complex. nih.govresearchgate.net This activation of mitochondrial respiration is dependent on the presence of both COX5A and HIGD2A, as knocking down these proteins attenuates this effect. nih.govresearchgate.net This initial stimulation of Complex IV activity sets the stage for a subsequent metabolic collapse. researchgate.netbiorxiv.org

The modulation of Complex IV by Ophiobolin A has a distinct, time-dependent impact on mitochondrial respiration and energy production. nih.govacs.org Initially, treatment with OPA leads to an enhancement of mitochondrial oxygen consumption, indicating an activation of the electron transport chain. nih.govresearchgate.net This heightened respiration results in a dramatic, albeit transient, spike in mitochondrial ATP levels within the first hour of treatment. nih.govnih.govacs.org However, this initial activation is followed by a catastrophic failure of mitochondrial function. nih.gov The over-activation leads to a compromise of the mitochondrial membrane potential, which ultimately collapses. nih.govnih.govacs.org This dissipation of the membrane potential results in a near-total loss of mitochondrial ATP production within a few hours of treatment. nih.govresearchgate.net

Table 2: Effects of Ophiobolin A on Mitochondrial Bioenergetics

| Parameter | Initial Effect (First Hour) | Subsequent Effect (After 1-3 Hours) |

|---|---|---|

| Mitochondrial Respiration (Oxygen Consumption) | Increased/Activated | Collapse |

| Mitochondrial ATP Levels | Dramatic Spike | Near-total Depletion |

| Mitochondrial Membrane Potential | - | Compromised/Dissipated |

The over-activation of mitochondrial electron transport and oxidative respiration is hypothesized to increase the generation of reactive oxygen species (ROS), leading to heightened mitochondrial oxidative stress. nih.govnih.govacs.org This increase in ROS contributes to the dysfunctional state of the mitochondria. nih.gov In some cell types, such as human melanoma cells, OPA has been shown to induce ROS production, which is linked to the depolarization of the mitochondrial membrane potential and fragmentation of the mitochondrial network. nih.gov In certain breast cancer cells, OPA treatment leads to the accumulation of cellular ROS and the activation of antioxidant mechanisms via the NRF2-ARE pathway. biorxiv.org

Induction of Specific Cell Death Modalities (Excluding Clinical Outcomes)

The profound disruption of cellular homeostasis caused by Ophiobolin A triggers various forms of programmed cell death, often in a manner that is dependent on the cancer cell type. nih.govspandidos-publications.com OPA is notably effective in cells that are resistant to traditional apoptosis-inducing therapies. nih.govnih.gov

The specific modalities of cell death induced by Ophiobolin A include:

Paraptosis-like Cell Death: In glioblastoma cells, Ophiobolin A is a potent inducer of paraptosis, a non-apoptotic form of cell death. elifesciences.orgnih.govnih.gov This process is characterized by extensive cytoplasmic vacuolization, which originates from the swelling and fusion of the endoplasmic reticulum (ER) and/or mitochondria, without the activation of caspases. nih.govnih.govajou.ac.kr

Mitochondrial Pathway of Apoptosis: In human melanoma cells, Ophiobolin A has been shown to activate the mitochondrial pathway of apoptosis. nih.gov This is characterized by the depolarization of the mitochondrial membrane, production of reactive oxygen species, and fragmentation of the mitochondrial network, ultimately leading to cell death. nih.gov

PANoptosis: In breast cancer cells, including triple-negative breast cancer (TNBC), Ophiobolin A has been found to induce PANoptosis, a complex inflammatory cell death pathway that incorporates features of pyroptosis, apoptosis, and necroptosis. biorxiv.orgbiorxiv.org This is evidenced by the observation of cellular swelling, plasma membrane rupture, cleavage of Gasdermin D (GSDMD), and the release of cytokines, with the involvement of key proteins like caspase 3 and RIPK1. biorxiv.orgbiorxiv.org

Table 3: Cell Death Modalities Induced by Ophiobolin A

| Cell Death Modality | Key Characteristics | Associated Cell Types (Examples) |

|---|---|---|

| Paraptosis-like Cell Death | Extensive cytoplasmic vacuolization, ER/mitochondrial swelling, caspase-independent. | Glioblastoma |

| Apoptosis (Mitochondrial Pathway) | Mitochondrial membrane depolarization, ROS production, mitochondrial network fragmentation. | Human Melanoma |

| PANoptosis (Pyroptosis, Apoptosis, Necroptosis) | Cellular swelling, plasma membrane rupture, GSDMD cleavage, cytokine release, RIPK1-dependent. | Breast Cancer (including TNBC) |

Paraptosis-like Cell Death

Ophiobolin A has been shown to induce a form of programmed cell death known as paraptosis-like cell death in human glioblastoma cells. nih.gov This type of cell death is distinct from apoptosis and is characterized by extensive cytoplasmic vacuolization, primarily arising from the swelling and fusion of the endoplasmic reticulum (ER) and mitochondria. nih.govfrontiersin.org

Key features of Ophiobolin A-induced paraptosis-like cell death include:

ER Dilation: A significant hallmark is the dilation of the endoplasmic reticulum. nih.govajou.ac.kr

Vacuolation: Marked cytoplasmic vacuolation is a common observation in cells treated with Ophiobolin A. nih.govnih.gov

Caspase-Independence: This cell death pathway does not involve the activation of caspases, which are central to apoptosis. nih.gov

Requirement of New Protein Synthesis: Unlike apoptosis, paraptosis requires the synthesis of new proteins to proceed. nih.gov

Studies have demonstrated that Ophiobolin A's induction of paraptosis-like cell death in glioma cells is dose-dependent and can be observed across various glioma cell lines. nih.gov This mechanism presents an alternative therapeutic strategy, particularly for cancers that have developed resistance to apoptosis-inducing treatments. nih.govresearchgate.net

Non-Apoptotic Cell Death Mechanisms

Beyond paraptosis-like cell death, Ophiobolin A is implicated in other non-apoptotic cell death pathways. The ability of cancer cells to evade apoptosis is a significant hurdle in cancer therapy, making the exploration of alternative cell death mechanisms crucial. frontiersin.org Non-apoptotic cell death pathways, such as necroptosis, pyroptosis, and ferroptosis, offer promising avenues for cancer treatment. frontiersin.orgfrontiersin.org

Recent research suggests that Ophiobolin A can trigger a form of inflammatory cell death known as PANoptosis in breast cancer cells. biorxiv.org PANoptosis is a coordinated cell death pathway that involves components of pyroptosis, apoptosis, and necroptosis. biorxiv.org In this context, Ophiobolin A was found to induce characteristics of pyroptosis, including cell swelling, plasma membrane rupture, and the release of inflammatory cytokines. biorxiv.org This action was dependent on the protein RIPK1, a key regulator of multiple cell death pathways. biorxiv.org

The induction of such pro-inflammatory cell death mechanisms by Ophiobolin A could have significant implications for cancer therapy, potentially enhancing anti-tumor immune responses. biorxiv.org

Endoplasmic Reticulum Stress via Thiol Proteostasis Disruption

A critical mechanism underlying Ophiobolin A-induced cell death is the induction of endoplasmic reticulum (ER) stress. nih.govajou.ac.kr The ER is a vital organelle for protein folding and modification, and disruptions to its function can lead to the accumulation of misfolded proteins, a condition known as ER stress. nih.govfrontiersin.org

Ophiobolin A triggers ER stress in glioma cells, leading to the upregulation of several ER stress-related proteins, including GRP78, IRE1α, ATF4, and CHOP. nih.gov The transcription factor CHOP, in particular, plays a critical role in mediating the paraptosis-like cell death induced by Ophiobolin A. nih.gov

The induction of ER stress by Ophiobolin A is linked to the disruption of thiol proteostasis, which is the balance of thiol-containing molecules like glutathione. nih.gov This is supported by the finding that thiol antioxidants can block Ophiobolin A-induced ER dilation and cell death, whereas non-thiol reactive oxygen species (ROS) scavengers cannot. nih.gov This indicates that the compound's effect is independent of general ROS generation but is specifically related to the disruption of thiol-dependent processes within the ER. nih.gov

Other Proposed Mechanisms in Plant and Mammalian Systems

In addition to its effects on cell death pathways, Ophiobolin A has been reported to interfere with other fundamental cellular processes in both plants and mammals.

Inhibition of Protein and Nucleic Acid Synthesis in Plants

In plant systems, Ophiobolin A has been identified as an inhibitor of both protein and nucleic acid synthesis. spandidos-publications.comresearchgate.net The synthesis of proteins is a fundamental process for all living organisms, involving the transcription of DNA into RNA and the subsequent translation of RNA into protein. nih.govmdpi.com Similarly, the synthesis of nucleic acids (DNA and RNA) is essential for cell growth, division, and function. sigmaaldrich.comnih.gov The ability of Ophiobolin A to inhibit these crucial processes contributes to its phytotoxic effects. spandidos-publications.comresearchgate.net

β-1,3-Glucan Synthetase Inhibition in Plant Cells

Another proposed mechanism of Ophiobolin A's action in plant cells is the inhibition of β-1,3-glucan synthetase. spandidos-publications.comresearchgate.net This enzyme is responsible for the synthesis of β-1,3-glucans, which are important components of the cell walls of many fungi and plants. researchgate.netnih.gov By inhibiting this enzyme, Ophiobolin A can disrupt cell wall integrity, leading to cell death. spandidos-publications.comresearchgate.net This mechanism is particularly relevant to its role as a phytotoxin produced by plant pathogenic fungi.

Disruption of Internal Potassium Ion Homeostasis

In mammalian cells, specifically human glioblastoma cells, Ophiobolin A has been shown to disrupt internal potassium ion homeostasis. nih.gov Potassium homeostasis is crucial for maintaining normal cellular function, including membrane potential, cell volume, and signal transduction. nih.gov

Ophiobolin A is thought to inhibit the activity of the big conductance Ca2+-activated K+ (BKCa) channel. nih.govfrontiersin.org This inhibition leads to an increase in intracellular calcium ions and membrane depolarization. frontiersin.org The disruption of potassium ion balance is correlated with the induction of paraptosis-like cell death and the observed vacuolization from mitochondrial and ER swelling. nih.gov This suggests a novel mechanism of action for the anticancer effects of Ophiobolin A, offering a strategy to overcome the resistance of glioblastoma cells to traditional pro-apoptotic therapies. nih.gov

Preclinical Biological Activities and Therapeutic Potential

Antiproliferative and Cytotoxic Effects in Cancer Cell Lines

Ophobolin A exhibits potent antiproliferative and cytotoxic effects across a broad spectrum of cancer cell lines. mdpi.com This sesterterpenoid has been shown to be effective against solid and hematological cancers, including leukemia, lung cancer, and melanoma, where it induces apoptotic events such as cell shrinkage and DNA fragmentation. researchgate.net In breast cancer cells, this compound not only inhibits cell proliferation but also induces apoptosis and halts cell cycle progression. researchgate.net Its cytotoxic activity extends to glioblastoma multiforme (GBM), the most aggressive form of brain tumor, where it has shown significant efficacy. nih.govnih.gov

The compound's potency is notable, with an average GI50 (concentration for 50% growth inhibition) value of 70 nM in the National Cancer Institute's 60-cell line panel. nih.gov Furthermore, studies have indicated that non-proliferating cells, such as keratinocytes, are significantly less sensitive to this compound than cancer cells, suggesting a degree of selectivity for malignant cells. nih.gov The primary mechanism of its cytotoxicity is believed to be the covalent modification of phosphatidylethanolamine (B1630911) (PE) in the cell membrane, leading to the formation of cytotoxic adducts that destabilize the lipid bilayer and induce cell death. elifesciences.orgcore.ac.uknih.gov

| Cancer Type | Cell Line(s) | Observed Effects | Reference |

|---|---|---|---|

| Glioblastoma | U251, SF-268, SNB-19, SF-295, SNB-75 | Induction of paraptosis-like cell death, inhibition of proliferation and migration. | nih.govnih.govresearchgate.net |

| Breast Cancer | MDA-MB-231, MCF-7 | Inhibition of cell proliferation, induction of apoptosis, cell cycle arrest. | researchgate.netresearchgate.netmdpi.com |

| Melanoma | A375, CHL-1, B16F10 | Reduced cell viability, affects mitochondrial functionality. | researchgate.net |

| Leukemia | L1210, HL60 | Cytotoxic effects, induction of apoptosis. | researchgate.net |

| Lung Cancer | A549 | Growth-inhibitory effects. | researchgate.net |

A significant attribute of this compound is its ability to overcome resistance to apoptosis, a common mechanism by which cancer cells evade treatment. nih.gov In glioblastoma cells, which are notoriously resistant to apoptosis-inducing therapies, this compound triggers a non-apoptotic form of programmed cell death known as paraptosis. nih.govresearchgate.netresearchgate.net This process is characterized by extensive cytoplasmic vacuolization originating from the swelling and fusion of the endoplasmic reticulum and mitochondria. nih.govutrgv.edu

This alternative cell death pathway makes this compound a promising candidate for treating cancers that are refractory to conventional chemotherapeutics that rely on apoptosis induction. nih.govresearchgate.net The compound's effectiveness in both apoptosis-sensitive and apoptosis-resistant cancer cells suggests that its primary mechanism of action is independent of the apoptotic machinery. nih.govresearchgate.net This is further supported by the observation that active derivatives of this compound show comparable potency in both cell types. nih.gov

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, often mediated by the overexpression of drug efflux pumps like P-glycoprotein. mdpi.com this compound has demonstrated the ability to circumvent this resistance mechanism. mdpi.com Studies have shown that it is not a substrate for these MDR-related efflux pumps, allowing it to accumulate within resistant cancer cells and exert its cytotoxic effects. nih.gov

This compound's efficacy has been observed in various human MDR cancer cell lines, where it inhibits cell growth irrespective of their multidrug resistance phenotypes. researchgate.netresearchgate.net For instance, it has shown activity in cisplatin-resistant ovarian cancer cells and adriamycin-resistant small-cell lung cancer cells. researchgate.net This suggests that this compound could be effective in treating tumors that have developed resistance to a wide range of chemotherapeutic agents.

Cancer stem cells (CSCs) are a subpopulation of tumor cells responsible for tumor initiation, metastasis, and recurrence. tdl.org These cells are often resistant to conventional therapies, making them a critical target for novel anticancer agents. tdl.org this compound has shown promise in targeting this elusive cell population. mdpi.comtdl.org

In models of triple-negative breast cancer (TNBC), this compound has been shown to be differentially sensitive to CSCs that have undergone an epithelial-to-mesenchymal transition (EMT), a process that generates CSCs. tdl.org Treatment with this compound reduces CSC phenotypes such as migration, mammosphere formation, and chemoresistance. tdl.org This suggests that this compound could be a valuable tool for eliminating the root of tumor growth and recurrence.

Antitumor Activity in Preclinical In Vivo Models

The promising in vitro activity of this compound has been corroborated by in vivo studies in preclinical animal models of cancer. These studies have demonstrated its ability to inhibit tumor growth and improve survival. mdpi.com

In an orthotopic mouse model of glioblastoma, where human glioblastoma cells are implanted into the brains of mice, this compound demonstrated significant antitumor activity. nih.govelifesciences.orgcore.ac.uk Administration of the compound led to a statistically significant increase in the survival of the tumor-bearing mice and a reduction in tumor growth. nih.gov These findings are particularly noteworthy given the challenges of treating brain tumors, including the need for drugs to cross the blood-brain barrier, which this compound appears capable of doing. mdpi.comresearchgate.net One study reported that in an orthotopic xenograft mouse model of GBM, the median survival was 62 days for mice treated with an aldoxorubicin conjugate, compared to 28 days for those treated with the vehicle or doxorubicin alone. nih.gov

The in vivo efficacy of this compound has also been evaluated in a murine model of melanoma using B16F10 cells, which are known for their high metastatic potential. labcorp.comwikipedia.org In mice bearing B16F10 melanoma pulmonary pseudometastases, chronic treatment with this compound resulted in a significant increase in their survival periods. researchgate.net This demonstrates the potential of this compound to control the growth and spread of melanoma in a living organism. mdpi.com

| Cancer Model | Animal Model | Key Findings | Reference |

|---|---|---|---|

| Glioblastoma | Orthotopic Mouse Model (U251-LUC cells) | Statistically significant survival increase and tumor growth reduction. | mdpi.comnih.gov |

| Melanoma | Murine B16F10 Pulmonary Pseudometastases | Significant increase in survival periods. | mdpi.comresearchgate.net |

Blood-Brain Barrier Permeability in Neurological Tumor Models

Glioblastoma is the most common and aggressive form of primary brain cancer, notorious for its resistance to conventional therapies. nih.govnih.gov A significant obstacle in treating glioblastoma is the blood-brain barrier (BBB), a highly selective semipermeable border that prevents drugs from reaching the tumor. nih.gov Preclinical studies have highlighted this compound as a promising candidate for treating this devastating disease due to its ability to circumvent this barrier.

In an orthotopic mouse model of glioblastoma multiforme (GBM), this compound demonstrated the ability to cross the blood-brain barrier, leading to increased survival and decreased tumor growth. nih.gov This characteristic is crucial, as many potential anticancer agents fail due to their inability to penetrate the BBB. The compound induces a form of non-apoptotic cell death known as paraptosis-like cell death in human glioblastoma cells. nih.govnih.govresearchgate.net This alternative cell death pathway is significant because glioblastoma is often characterized by resistance to apoptosis, the target of many standard chemotherapies. nih.gov The mechanism of action involves the induction of endoplasmic reticulum (ER) stress and the disruption of thiol proteostasis. nih.govresearchgate.net By inducing massive vacuolization originating from the ER and/or mitochondria, this compound effectively kills apoptosis-resistant glioblastoma cells. nih.govresearchgate.net

Phytotoxic Activities and Agricultural Relevance

This compound was first characterized as a phytotoxin produced by plant pathogenic fungi responsible for diseases in various crops. nih.govnih.gov Its potent effects on plant cells have led to investigations into its agricultural relevance, particularly as a natural herbicide.

This compound exhibits a dose-dependent impact on plant cells. Studies on Nicotiana tabacum L. cv. Bright Yellow 2 (TBY-2) cells have shown that at concentrations of 10 µM and higher, this compound induces cell death, with cells displaying features characteristic of apoptosis-like programmed cell death. At a lower concentration of 5 µM, it does not affect cell viability but effectively prevents cell proliferation. This inhibitory effect on cell division is reversible; TBY-2 cells can resume proliferation after the compound is removed.

| Concentration | Effect on TBY-2 Plant Cells |

| ≥10 µM | Induces cell death (apoptosis-like) |

| 5 µM | Prevents cell proliferation without affecting viability |

| <5 µM | No significant alteration of cell growth |

This table summarizes the concentration-dependent effects of this compound on tobacco (TBY-2) plant cells.

The phytotoxicity of this compound extends to the macroscopic level, where it inhibits the growth of whole plants. One of the key mechanisms of its phytotoxic action is the inhibition of root and coleoptile growth in seedlings, such as wheat. This effect is correlated with its ability to block cell division. Furthermore, the toxicity of this compound to plant roots is believed to involve the inhibition of calmodulin, a key calcium-binding protein. oup.com The concentration required for the half-maximal inhibition of maize root calmodulin is comparable to the concentration that causes phytotoxicity, suggesting this interaction is a primary mode of action. oup.com

The potent phytotoxic activity of this compound has positioned it as a candidate for development as a bioherbicide. nih.gov Fungal phytotoxins are considered promising alternatives to synthetic chemical herbicides due to their biodegradability and novel modes of action, which can help manage the growing problem of herbicide-resistant weeds. nih.gov Research has demonstrated the efficacy of this compound against various weed species. nih.gov To enhance its stability and effectiveness, studies have explored nanoencapsulation of this compound, which was found to prolong its phytotoxic effects and improve its bioactivity for weed control. nih.gov Among different ophiobolin analogues, 3-anhydro-ophiobolin A, a related compound, has shown particularly strong phytotoxicity and is considered a main pathogenic determinant with potential for herbicide development. nih.gov

Antimicrobial and Other Activities

Beyond its anticancer and phytotoxic effects, the ophiobolin family of sesterterpenoids displays a broad range of other biological activities. nih.gov Various members of this class have been evaluated for their ability to inhibit the growth of bacteria and fungi.

Ophiobolin A and its derivatives have demonstrated inhibitory activity against several microbial pathogens. For instance, bipolatoxin D and ophiobolin A lactone, both related to this compound, have shown significant activity against bacteria such as Enterococcus faecalis and Acinetobacter baumannii. The antimicrobial potential of these compounds highlights their versatility and suggests they could serve as scaffolds for the development of new anti-infective agents.

Antibacterial Properties

While the broader class of ophiobolins has demonstrated antibacterial potential, specific data on this compound is limited in readily available scientific literature. However, studies on closely related analogs provide insights into the potential antibacterial spectrum of this compound class. For instance, a study on novel ophiobolin-type sesterterpenes isolated from Bipolaris species TJ403-B1 showed that while several derivatives exhibited antimicrobial activity, data for this compound itself was not presented. Another compound from this study, Ophiobolin A lactone, demonstrated significant inhibitory activity against Acinetobacter baumannii and Enterococcus faecalis with Minimum Inhibitory Concentration (MIC) values of 8 μg/mL for both frontiersin.org. Another derivative, bipolatoxin D, also showed significant activity against Enterococcus faecalis with a MIC of 8 μg/mL frontiersin.org.

Further research is required to determine the specific antibacterial activity and the MIC values of this compound against a comprehensive panel of pathogenic bacteria.

Antifungal Activities

Similar to its antibacterial profile, the antifungal activities of the ophiobolin class of compounds are recognized, though specific data for this compound is not extensively detailed in the available research. Studies have often focused on other members of the ophiobolin family. For example, Ophiobolin K, produced by Aspergillus ustus, has shown marked inhibition against both fungi and bacteria.

General statements in the literature indicate that ophiobolins possess antifungal properties, but quantitative data, such as MIC values for this compound against key fungal pathogens, are not consistently reported in the reviewed studies. Therefore, a comprehensive understanding of this compound's direct antifungal efficacy and spectrum awaits further focused investigation.

Nematocidal Properties

The potential of ophiobolins as nematocidal agents has been reported, suggesting a role for this class of compounds in agricultural or therapeutic applications against nematode infections. mdpi.com However, specific studies detailing the efficacy of this compound against particular nematode species are not extensively available in the current body of scientific literature. Research in this area has often highlighted the general nematocidal effects of the ophiobolin family without providing specific dose-response data for this compound. nih.gov Consequently, while the potential exists, further bioassay-guided studies are necessary to quantify the nematocidal activity of this compound and determine its spectrum of activity against various nematode species.

Anti-Influenza Activity

While direct anti-influenza activity of this compound has not been prominently reported, a derivative, 3-anhydro-6-hydroxy-ophiobolin A, has demonstrated significant efficacy against influenza A virus (IAV). In one study, this derivative was identified as a potent inhibitor of IAV infection both in vitro and in vivo. nih.gov The research indicated that 3-anhydro-6-hydroxy-ophiobolin A could inhibit IAV replication at very low concentrations. nih.gov This finding suggests that the ophiobolin scaffold may be a promising starting point for the development of novel anti-influenza agents. However, it is crucial to note that this activity was observed for a derivative and not this compound itself. Further research is needed to evaluate the direct anti-influenza potential of this compound.

Inflammation-Promoting Activities

Contrary to the anti-inflammatory properties often sought in natural products, research has shown that this compound can exhibit inflammation-promoting activities. A study investigating the acute effects of this compound in male Wistar rats demonstrated that the compound promotes systemic inflammation. Oral administration of this compound led to a significant elevation in the plasma concentrations of the pro-inflammatory cytokines Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). frontiersin.org

The study measured these inflammatory markers 24 hours after administration and found a dose-dependent increase in both IL-6 and TNF-α levels in the plasma. This pro-inflammatory response indicates that this compound can stimulate a rapid release of inflammatory mediators.

Table 1: Effect of this compound on Plasma Pro-inflammatory Cytokine Levels in Rats

| Treatment Group | Plasma IL-6 (pg/mL) | Plasma TNF-α (pg/mL) |

| Control (5% ethanol) | Baseline | Baseline |

| 0.01 mg/kg OPA | Increased | Increased |

| 0.1 mg/kg OPA | Significantly Increased | Significantly Increased |

| 1.0 mg/kg OPA | Markedly Increased | Markedly Increased |

This table is a representation of the reported findings; for precise values, refer to the original study.

Structure Activity Relationship Sar Studies

Influence of Specific Chemical Moieties on Biological Activity

The potent biological effects of Ophobolin A are largely attributed to specific chemical moieties within its complex sesterterpenoid structure. Research has identified several key functional groups that are indispensable for its activity.

The 1,4-ketoaldehyde moiety, specifically the dicarbonyl functionality at C5 and C21, is considered critical for the anti-proliferative effects of this compound. researchgate.netresearchgate.netnih.gov This group is responsible for the molecule's unique ability to react with primary amines, such as lysine (B10760008) residues in proteins or the headgroup of phosphatidylethanolamine (B1630911) (PE), through a Paal-Knorr reaction to form pyrroles. nih.govnih.govnih.gov The absence or modification of either the C5-ketone or the C21-aldehyde leads to a marked reduction in cytotoxicity, underscoring their essential role. nih.gov

Additionally, the hydroxyl group at the C3 position and the aldehyde at C21 have been identified as indispensable for the strong bioactivity of ophiobolins. nih.gov The importance of the C3-hydroxyl is further highlighted by the altered activity observed in its anhydrous derivatives. For phytotoxicity, the aldehyde group at C-7 and the tetrahydrofuran (B95107) ring formed between C-14 and C-17 are also considered essential. nih.gov More than sixty ophiobolins have been isolated, and investigations into their biological activities, along with their hemisynthetic derivatives, have consistently pointed to the significance of these specific chemical features. rsc.org

| Chemical Moiety | Position(s) | Influence on Biological Activity | Supporting Evidence |

|---|---|---|---|

| 1,4-Ketoaldehyde | C5, C21 | Essential for cytotoxicity and pyrrolylation reaction with primary amines. nih.govnih.gov | Absence of either carbonyl group markedly reduces activity. nih.gov |

| Hydroxyl Group | C3 | Considered indispensable for strong bioactivity. nih.gov | Anhydration at this position significantly alters activity. nih.gov |

| Aldehyde Group | C21 | Crucial for potent bioactivity. nih.gov | Modification leads to reduced cytotoxicity. |

| Aldehyde Group | C7 | Implicated in phytotoxicity. nih.gov | Comparison between A-series and I-series ophiobolins. nih.gov |

| Tetrahydrofuran Ring | C14-C17 | Essential for phytotoxicity. nih.gov | Comparison between A-series and B-series ophiobolins. nih.gov |

Stereochemical Effects on Cytotoxicity and Target Selectivity

The three-dimensional arrangement of atoms in this compound plays a pivotal role in its biological efficacy. Stereochemistry influences not only the potency of its cytotoxic effects but also its selectivity towards specific biological targets.

The stereochemistry at the C-6 position has a profound impact on cytotoxicity. The natural congener, 6-epi-Ophiobolin A, where the hydrogen at C-6 has an opposite orientation to that in this compound, is also cytotoxic but exhibits significantly different potency. nih.gov Studies have shown that 6-epi-Ophiobolin A is approximately 40-fold less cytotoxic than this compound. elifesciences.org

This dramatic difference in potency is not due to the final product of the reaction with biological amines, as the C-6 stereocenter is lost during pyrrole (B145914) formation. Instead, it is attributed to the rate of the reaction. elifesciences.org The ring cyclization step in the Paal-Knorr reaction is the rate-limiting step and is strongly influenced by the stereochemistry of the 1,4-dicarbonyl moiety. nih.gov The stereochemical arrangement in this compound allows for a much faster rate of pyrrole adduct formation with targets like phosphatidylethanolamine compared to 6-epi-Ophiobolin A. This difference in reaction kinetics likely accounts for the 40-fold difference in their cytotoxic potency. elifesciences.orgnih.gov Furthermore, the relationship between C-6 stereochemistry and cytotoxicity can be cell-line specific, and 6-epi-Ophiobolin A displays unique selectivity patterns, suggesting it may interact with different biological targets or have context-dependent mechanisms of action. nih.gov

The hydroxyl group at the C-3 position is another critical determinant of this compound's biological activity. The removal of this hydroxyl group through dehydration, forming a C3-C4 double bond, results in 3-anhydro-ophiobolin A. This structural modification significantly impacts the molecule's bioactivity.

Interestingly, in phytotoxicity assays, 3-anhydro-ophiobolin A was found to be the most potent compound, even more so than 6-epi-ophiobolin A. nih.govjst.go.jp This suggests that for plant targets, the C3-hydroxyl group may not be as crucial, or its removal may enhance interaction with specific plant cellular components. However, the combination of anhydration at C3 with epimerization at C6 (as in 3-anhydro-6-epi-ophiobolin A) resulted in a loss of activity, indicating a complex interplay between these two positions. nih.gov In studies on human cancer cells, the diminished cytotoxicity of 3-anhydro-Ophiobolin A has also been noted, reinforcing the importance of the C3-hydroxyl for potent anticancer effects. chemrxiv.org

| Compound | Key Stereochemical Feature | Impact on Activity | Reference |

|---|---|---|---|

| Ophiobolin A | Natural C-6 Stereochemistry | High cytotoxicity (e.g., against glioblastoma). nih.gov | nih.gov |

| 6-epi-Ophiobolin A | Epimeric at C-6 | ~40-fold less cytotoxic than Ophiobolin A; attributed to slower pyrrole formation rate. elifesciences.org Cell-line specific activity. nih.gov | elifesciences.org |

| 3-anhydro-ophiobolin A | Anhydrous at C-3 (C3-C4 double bond) | Shows high phytotoxicity, sometimes greater than parent compound. nih.gov Cytotoxicity against cancer cells is diminished. chemrxiv.org | nih.govchemrxiv.org |

| 3-anhydro-6-epi-ophiobolin A | Anhydrous at C-3 and Epimeric at C-6 | Reported to be inactive, showing a negative synergistic effect of the two modifications. nih.gov | nih.gov |

Derivatization Strategies for Activity Modulation

To probe the SAR of this compound and develop analogues with improved potency or selectivity, various derivatization strategies have been employed. nih.gov These modifications target the key reactive moieties of the molecule.

One approach involves modifying the C5,C21-dicarbonyl functionality. nih.gov For instance, reaction with alcohols in the presence of acid yields bis-acetals. nih.gov This strategy has been used to create acid-sensitive prodrugs that could potentially be activated in the acidic microenvironment of tumors, thereby enhancing selectivity. nih.gov The C21-aldehyde can also be converted into α,β-unsaturated esters or nitriles through reactions with stabilized Wittig reagents. nih.gov

Another strategy focuses on creating dimeric conjugates of this compound. These synthetic analogues are designed to be capable of covalently crosslinking anticancer targets through the pyrrolylation of primary amines, which could potentially lead to enhanced anticancer activity. nih.gov Other modifications include the formation of aromatic rings, such as pyridazines, via reaction with hydrazine, and the epoxidation of the C18-C19 alkene. nih.gov Additionally, pharmacophore-directed retrosynthesis has been applied to generate simplified bicyclic derivatives that retain anticancer activity, confirming that while structural complexity is important for selectivity, a streamlined scaffold can still be effective. acs.org

Correlation between Structure and Pyrrolylation Reactivity

The biological activity of this compound is strongly correlated with its ability to form pyrrole adducts with primary amines, a reaction known as pyrrolylation. nih.gov This unique reactivity is dependent on the 1,4-dicarbonyl structure. nih.gov The primary biological mechanism is believed to be the covalent modification of the ethanolamine (B43304) headgroup of the lipid phosphatidylethanolamine (PE). elifesciences.org This reaction forms a cytotoxic PE-Ophobolin A adduct that can lead to the destabilization of the lipid bilayer.

The rate of this pyrrolylation reaction is highly sensitive to the molecule's stereochemistry. As previously discussed, the ~40-fold higher potency of this compound compared to its C-6 epimer is directly attributed to a faster rate of pyrrole formation. elifesciences.orgnih.gov The stereochemical arrangement of the dicarbonyl groups in the natural compound facilitates the rate-limiting ring cyclization step of the Paal-Knorr reaction. nih.gov This direct link between the three-dimensional structure, the rate of covalent modification of a specific biological target (PE), and the ultimate cytotoxic outcome is a cornerstone of this compound's SAR. This suggests that the molecule's anticancer activity is largely a function of the concentration of covalent PE-Ophobolin A adducts formed within the cell. elifesciences.org

Future Directions and Research Gaps

Elucidation of Comprehensive Proteome-Wide Targets

A complete understanding of the biological effects of Ophiobolin A (OPA) hinges on the definitive identification of its molecular targets within the cell. While early research identified calmodulin as a primary target in plants, recent studies suggest a more complex interactome in human cells. nih.govnih.gov The presence of multiple electrophilic sites on the OPA molecule allows it to covalently react with nucleophilic amino acids, such as cysteine and lysine (B10760008), suggesting that it may interact with a wide array of proteins. nih.gov

Modern chemoproteomic platforms are crucial tools for mapping these interactions on a proteome-wide scale. nih.gov Such unbiased, large-scale screening can reveal the full spectrum of both covalent and non-covalent binding partners of OPA in living cells. nih.govresearchgate.net This approach has already led to the identification of several key targets that contribute to its anti-cancer activity. A significant finding is that OPA covalently modifies phosphatidylethanolamine (B1630911) (PE), a key phospholipid component of cell membranes, leading to membrane destabilization. nih.govelifesciences.org Additionally, chemoproteomic studies in lung cancer cells have identified specific subunits of Complex IV in the mitochondrial electron transport chain as direct covalent targets. nih.gov A thorough mapping of the OPA interactome will provide a clearer picture of its polypharmacology and help to distinguish between targets responsible for therapeutic effects and those causing potential off-target toxicities.

Table 1: Known Molecular Targets of Ophiobolin A

| Target Molecule | Type of Molecule | Cellular Location | Observed Effect of Interaction | References |

|---|---|---|---|---|

| Calmodulin | Protein | Cytoplasm | Inhibition of calcium signaling | nih.govnih.gov |

| Phosphatidylethanolamine (PE) | Lipid | Cell Membrane | Covalent modification, leading to membrane destabilization | nih.govelifesciences.org |

| Complex IV Subunits (e.g., HIG2DA, COX5A) | Protein | Mitochondria | Covalent targeting, leading to metabolic collapse | nih.gov |

| BKCa Channels | Protein | Mitochondria / Endoplasmic Reticulum | Inhibition of channel activity, disruption of ion homeostasis | nih.gov |

Further Characterization of Context-Dependent Mechanisms of Action

Research indicates that the cytotoxic mechanism of Ophiobolin A is not uniform across all cell types but is instead highly context-dependent. nih.gov The specific cell death pathway induced by OPA can vary significantly based on the cancer's tissue of origin and its genetic background. nih.gov

In human glioblastoma (GBM) cells, which are notoriously resistant to apoptosis, OPA induces a non-apoptotic form of cell death known as paraptosis. nih.govutrgv.edu This process is characterized by extensive vacuolization stemming from the swelling and fusion of the mitochondria and endoplasmic reticulum (ER), without the activation of caspases. nih.gov This unique mechanism makes OPA a promising candidate for treating apoptosis-resistant tumors. utrgv.edu In contrast, studies in other cancer cell lines have shown that OPA can induce a mix of cell death pathways, including apoptosis and necroptosis, in addition to paraptosis. nih.gov Furthermore, a primary mechanism identified in some cancer cells involves the covalent modification of phosphatidylethanolamine (PE) in the cell membrane, which leads to lipid bilayer destabilization and subsequent cell death. elifesciences.orgcore.ac.uk Understanding the molecular switches that determine which death pathway is activated in a specific cellular context is a critical research gap that needs to be addressed to predict and enhance its therapeutic efficacy.

Table 2: Context-Dependent Cytotoxic Mechanisms of Ophiobolin A

| Cell Type / Context | Primary Mechanism of Action | Resulting Form of Cell Death | References |

|---|---|---|---|

| Human Glioblastoma (GBM) Cells | Inhibition of BKCa channel activity, ER stress, disruption of potassium ion homeostasis | Paraptosis-like cell death | nih.govutrgv.edu |

| Human Haploid (KBM7) Cells | Covalent modification of phosphatidylethanolamine (PE) | Lipid bilayer destabilization | nih.govelifesciences.org |

| Lung Cancer Cells (highly sensitive) | Covalent targeting of mitochondrial Complex IV | Mitochondrial metabolic collapse | nih.gov |

| Various Cancer Lines (e.g., HeLa, BxPC-3) | Disruption of thiol homeostasis | Mixed modes, including paraptosis, apoptosis, and/or necroptosis | nih.gov |

Exploration of Effects on Non-Cancerous Cells

While the potent anti-cancer properties of Ophiobolin A are well-documented, a comprehensive evaluation of its effects on non-cancerous cells is necessary to establish a therapeutic window. Studies have shown that OPA's cytotoxicity is not exclusively limited to cancer cells. For instance, it demonstrates significant toxicity toward porcine sperm, where it perturbs motility and damages mitochondria even at sublethal concentrations. researchgate.net

However, there is evidence of selective activity. One study noted that OPA may induce cell death preferentially in glioma and hepatoma cells while sparing their normal, non-cancerous counterparts. nih.gov Another report found that highly proliferative human keratinocytes were more sensitive to OPA's growth-inhibitory effects than slowly proliferating ones, suggesting a potential link between cytotoxicity and the rate of cell division. researchgate.net The basis for this selectivity may lie in the altered membrane composition of cancer cells, which have been shown to display higher quantities of phosphatidylethanolamine (PE) on their outer leaflet compared to normal cells. elifesciences.org Systematic studies comparing the effects of OPA on a wide range of cancerous and corresponding healthy tissues are needed to fully delineate its safety profile and therapeutic potential.

Development of Novel Synthetic Routes for Scalable Production

A major bottleneck in the research and development of Ophiobolin A as a therapeutic agent is its limited availability from natural sources. researchgate.net Isolation from fungal cultures is often inefficient and difficult to scale. Therefore, the development of robust and scalable synthetic routes is a critical area of research. The complex 5-8-5 fused tricyclic core of the ophiobolin family presents a formidable challenge for synthetic chemists. researchgate.net

Historically, total syntheses of ophiobolins have been characterized by long and arduous routes, limiting their practical application for producing large quantities or a diverse array of analogues. organic-chemistry.org However, recent advancements have provided more efficient pathways. One notable approach involves a radical polycyclization cascade, which has enabled the total synthesis of (+)-6-epi-ophiobolin A in just 14 steps. researchgate.netescholarship.org Another strategy successfully employed a reductive radical cyclization to construct the core ring system. organic-chemistry.org Beyond traditional chemical synthesis, synthetic biology offers a promising alternative. Metabolic engineering of microorganisms, such as Saccharomyces cerevisiae, has been explored to create "cell factories" for the de novo biosynthesis of ophiobolins, with one study reporting high yields of the precursor Ophiobolin F. researchgate.net Further refinement of both chemical and biosynthetic methods is essential for the scalable production required for extensive preclinical and potential clinical studies.

Therapeutic Optimization through Chemical Modification

The complex structure of Ophiobolin A offers numerous opportunities for chemical modification to enhance its therapeutic properties, such as improving potency, selectivity, and stability. Structure-activity relationship (SAR) studies are fundamental to this optimization process. Initial studies have already shown that minor structural changes can have a significant impact on biological activity. For example, the natural analogue 6-epi-ophiobolin A, which differs only in the stereochemistry at the C-6 position, is 40-fold less cytotoxic than OPA. core.ac.uk Similarly, 3-anhydro-ophiobolin A is also less potent. researchgate.net

These findings highlight the sensitivity of the molecule's activity to its three-dimensional structure. The development of more efficient synthetic routes will greatly facilitate deeper SAR studies by allowing for the systematic modification of different functional groups on the OPA scaffold, including the ketone and unsaturated aldehyde moieties. researchgate.netresearchgate.net This will enable the creation of a library of novel derivatives that can be screened for improved anti-cancer activity and a more favorable therapeutic index. The ultimate goal is to design analogues with enhanced tumor-targeting capabilities and reduced off-target effects.

Investigation of Transport Mechanisms and Cellular Homeostasis

Ophiobolin A's cytotoxicity is intrinsically linked to its ability to disrupt fundamental cellular processes, particularly transport mechanisms and ionic homeostasis. A key mechanism of action in glioblastoma cells is the inhibition of big conductance Ca(2+)-activated K(+) channels (BKCa), which leads to a disruption of internal potassium ion homeostasis and triggers paraptotic cell death. nih.gov This demonstrates a direct link between OPA, ion channel function, and the maintenance of the cell's internal environment.

Furthermore, the interaction of OPA with phosphatidylethanolamine (PE) directly impacts the integrity of the cell membrane. nih.govelifesciences.org The formation of covalent OPA-PE adducts leads to lipid bilayer destabilization, compromising the membrane's role as a selective barrier. elifesciences.orgcore.ac.uk This disruption can cause leakage of electrolytes and other essential molecules, a catastrophic failure of cellular homeostasis. core.ac.uk As a response to this membrane damage, cells have been observed to activate the Kennedy pathway, a homeostatic mechanism that regulates PE levels. elifesciences.org Future research should focus on how OPA enters the cell and traffics to its various subcellular targets, such as the mitochondria and ER, and further explore the downstream consequences of the widespread disruption of cellular and organellar homeostasis.

Q & A

Q. What methodologies assess this compound’s stability under physiological and storage conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. For physiological stability, incubate this compound in human plasma at 37°C and quantify degradation products via UPLC-QTOF. Use Arrhenius kinetics to extrapolate shelf-life and identify degradation hotspots (e.g., ester bonds) .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products